
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trichloromethyl group, and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl chloroformate as the trichloromethylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield diphenylphosphine derivatives.
科学研究应用
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis and coordination chemistry.
Diphenylphosphine oxide: A related compound with similar chemical properties and reactivity.
Trichloromethylphosphine: Another organophosphorus compound with a trichloromethyl group.
Uniqueness
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both diphenyl and trichloromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
56641-76-0 |
|---|---|
分子式 |
C13H10Cl3OP |
分子量 |
319.5 g/mol |
IUPAC 名称 |
[phenyl(trichloromethyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10Cl3OP/c14-13(15,16)18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
UVZRLZLCKCSYEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


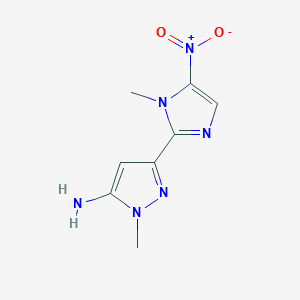
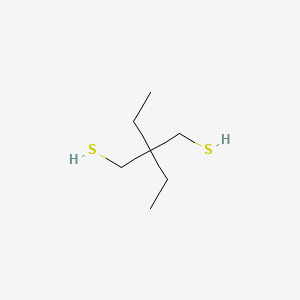
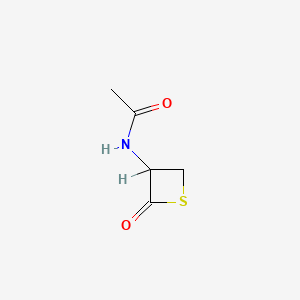

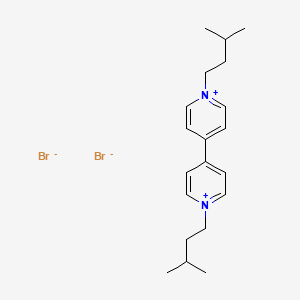
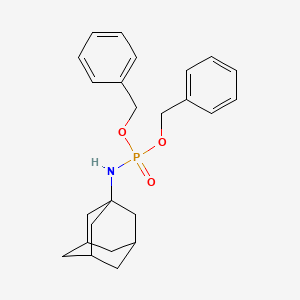
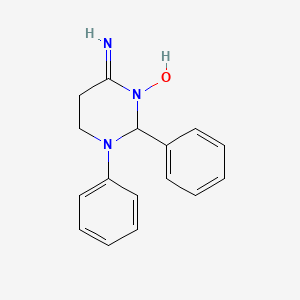
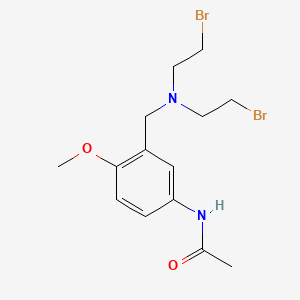
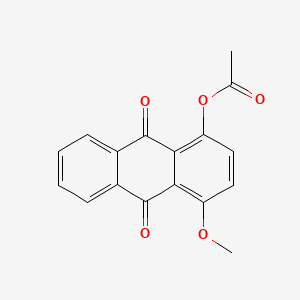
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
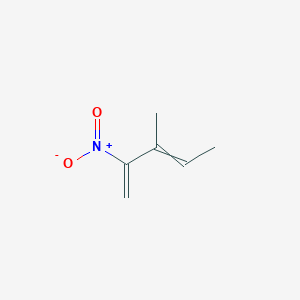
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
